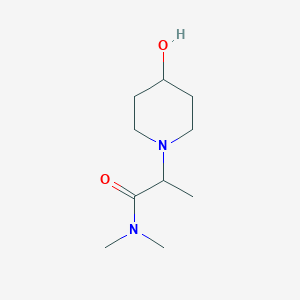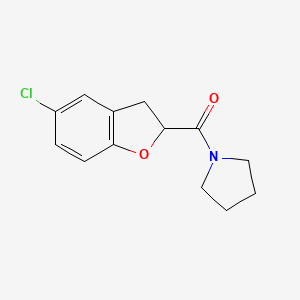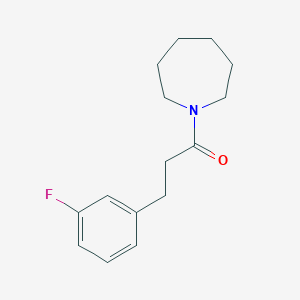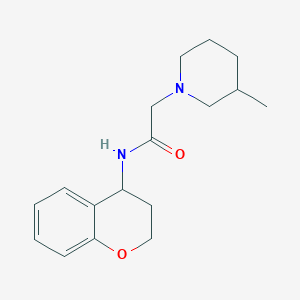![molecular formula C15H19N3O B7516367 2-(Azepan-1-ylmethyl)pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7516367.png)
2-(Azepan-1-ylmethyl)pyrido[1,2-a]pyrimidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Azepan-1-ylmethyl)pyrido[1,2-a]pyrimidin-4-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and biological research. It is a heterocyclic compound that contains a pyrido[1,2-a]pyrimidin-4-one core structure with an azepane ring attached to it.
Aplicaciones Científicas De Investigación
2-(Azepan-1-ylmethyl)pyrido[1,2-a]pyrimidin-4-one has shown potential applications in various scientific research areas. One of the most significant applications is in medicinal chemistry and drug discovery. It has been reported to exhibit anticancer, antifungal, and antibacterial activities. Additionally, it has been shown to inhibit the activity of protein kinases, which are important targets for the development of anticancer drugs.
Mecanismo De Acción
The exact mechanism of action of 2-(Azepan-1-ylmethyl)pyrido[1,2-a]pyrimidin-4-one is not fully understood. However, it has been proposed to act by inhibiting the activity of protein kinases, which are enzymes that play a crucial role in cell signaling pathways. By inhibiting the activity of protein kinases, 2-(Azepan-1-ylmethyl)pyrido[1,2-a]pyrimidin-4-one may disrupt the growth and survival of cancer cells.
Biochemical and Physiological Effects:
2-(Azepan-1-ylmethyl)pyrido[1,2-a]pyrimidin-4-one has been shown to exhibit various biochemical and physiological effects. It has been reported to induce apoptosis, which is a programmed cell death mechanism that plays a crucial role in the development and maintenance of tissue homeostasis. Additionally, it has been shown to inhibit the activity of various enzymes, including protein kinases, which are important targets for the development of anticancer drugs.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-(Azepan-1-ylmethyl)pyrido[1,2-a]pyrimidin-4-one in lab experiments is its potential to inhibit the activity of protein kinases, which are important targets for the development of anticancer drugs. Additionally, it has been reported to exhibit anticancer, antifungal, and antibacterial activities. However, one of the limitations of using 2-(Azepan-1-ylmethyl)pyrido[1,2-a]pyrimidin-4-one in lab experiments is its low solubility in water, which may limit its bioavailability and efficacy.
Direcciones Futuras
There are several future directions for the research on 2-(Azepan-1-ylmethyl)pyrido[1,2-a]pyrimidin-4-one. One of the most significant directions is the development of more efficient synthesis methods that can increase the yield and purity of the compound. Additionally, further research is needed to fully understand the mechanism of action of 2-(Azepan-1-ylmethyl)pyrido[1,2-a]pyrimidin-4-one and its potential applications in various scientific research areas. Furthermore, the development of more soluble derivatives of 2-(Azepan-1-ylmethyl)pyrido[1,2-a]pyrimidin-4-one may increase its bioavailability and efficacy in lab experiments.
Métodos De Síntesis
The synthesis of 2-(Azepan-1-ylmethyl)pyrido[1,2-a]pyrimidin-4-one has been reported in the literature. One of the most common methods involves the reaction of 2-aminopyridine with 1,3-dibromopropane in the presence of potassium carbonate to yield 2-(azepan-1-ylmethyl)pyridine. This intermediate is then reacted with 2-chloro-6-methylpyrido[1,2-a]pyrimidin-4-one in the presence of cesium carbonate to give 2-(Azepan-1-ylmethyl)pyrido[1,2-a]pyrimidin-4-one.
Propiedades
IUPAC Name |
2-(azepan-1-ylmethyl)pyrido[1,2-a]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O/c19-15-11-13(12-17-8-4-1-2-5-9-17)16-14-7-3-6-10-18(14)15/h3,6-7,10-11H,1-2,4-5,8-9,12H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCXIVVVJQNJCGW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)CC2=CC(=O)N3C=CC=CC3=N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Azepan-1-ylmethyl)pyrido[1,2-a]pyrimidin-4-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[4-[1-(2-Chlorophenyl)ethyl]piperazin-1-yl]-cyclopropylmethanone](/img/structure/B7516292.png)

![1-[(5-Methyl-1,2-oxazol-3-yl)methyl]piperidin-4-ol](/img/structure/B7516315.png)

![2,6-Dimethyl-4-[(4-pyrazol-1-ylphenyl)methyl]morpholine](/img/structure/B7516349.png)

![N-methyl-1-[2-(3-methylpiperidin-1-yl)-2-oxoethyl]piperidine-4-carboxamide](/img/structure/B7516359.png)
![2-(Pyrrolidin-1-ylmethyl)pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7516372.png)

![N-[2-[4-(benzimidazol-1-yl)anilino]-2-oxoethyl]-3-chloro-1-benzothiophene-2-carboxamide](/img/structure/B7516392.png)
![4-[3-(Azepan-1-yl)-3-oxopropyl]benzonitrile](/img/structure/B7516394.png)

